Ban orl 24 is classified under non-peptide NOP receptor antagonists and has been extensively studied for its potential therapeutic applications. Its chemical structure is defined by a spirobenzofuran-piperidine moiety, which is synthesized through various organic chemistry techniques. The compound has been identified with the CAS number 1401463-54-4, indicating its unique chemical identity in scientific literature .
The synthesis of Ban orl 24 involves several intricate steps, primarily focusing on constructing its core structure and subsequent functionalization. The general synthetic route includes:
The synthesis typically requires specific reagents and conditions tailored to achieve high yields and purity .
The molecular structure of Ban orl 24 features a spiro-isobenzofuran framework that contributes to its unique biological activity. The compound's structural integrity is essential for its interaction with the NOP receptor, influencing its binding affinity and selectivity.
Ban orl 24 undergoes various chemical reactions that can modify its structure and functionality:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Ban orl 24 functions primarily as a nociceptin/orphanin FQ receptor antagonist. By binding competitively to the NOP receptor, it inhibits the actions of nociceptin, preventing it from exerting its physiological effects. This blockade is significant in pain signaling pathways, as it allows researchers to explore the physiological roles of nociceptin in various contexts, including pain perception and reward processing .
These properties are critical for determining appropriate handling procedures in laboratory settings .
Ban orl 24 has several notable applications in scientific research:
BAN ORL 24 ((2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride) is a potent, non-peptide antagonist of the nociceptin opioid peptide receptor. It competitively binds to the nociceptin opioid peptide receptor ligand-binding pocket, preventing endogenous nociceptin/orphanin FQ peptide from initiating G-protein signaling cascades [3] [8]. Unlike classical opioid receptor agonists, BAN ORL 24 does not activate nociceptin opioid peptide receptor-mediated intracellular pathways but instead blocks constitutive receptor activity. This was demonstrated in rat periaqueductal gray slices, where BAN ORL 24 inhibited nociceptin-induced potassium channel activation—a key mechanism by which nociceptin opioid peptide receptor activation modulates neuronal excitability [8]. The dihydrochloride salt formulation enhances solubility in aqueous systems (100 mM in water), facilitating in vitro pharmacological studies [1].
BAN ORL 24 exhibits exceptional selectivity for nociceptin opioid peptide receptor over classical opioid receptors. Radioligand displacement assays reveal the following binding profile:
Table 1: Receptor Selectivity Profile of BAN ORL 24
Receptor Subtype | IC₅₀ (nM) | Kᵢ (nM) |
---|---|---|
Nociceptin Opioid Peptide Receptor | 0.27 | 0.24 |
Kappa Opioid Receptor | 2,500 | >1,000 |
Mu Opioid Receptor | 6,700 | >1,000 |
Delta Opioid Receptor | >10,000 | >1,000 |
Data compiled from [1] [2] [8]
The subnanomolar affinity for nociceptin opioid peptide receptor (Kᵢ = 0.24 nM in Chinese Hamster Ovary cells expressing human nociceptin opioid peptide receptor) contrasts sharply with minimal interaction at kappa, mu, or delta opioid receptors. This selectivity arises from BAN ORL 24’s structural complementarity to unique residues in the nociceptin opioid peptide receptor transmembrane binding pocket, particularly in extracellular loop 2, which differs significantly from classical opioid receptors [5] [9]. Molecular modeling confirms that its spiropiperidine group engages hydrophobic regions inaccessible to morphinan-based ligands [8].
Functional studies validate BAN ORL 24’s antagonist efficacy through multiple in vitro paradigms:
GTPγS Binding Inhibition: In Chinese Hamster Ovary cell membranes expressing human nociceptin opioid peptide receptor, BAN ORL 24 (1–100 nM) dose-dependently inhibits nociceptin-stimulated [³⁵S]-Guanosine-5'-O-(3-thio)triphosphate binding. This confirms its blockade of Gαᵢ/Gα₀ protein activation, a primary nociceptin opioid peptide receptor signaling pathway [1] [8]. Half-maximal inhibitory concentration (IC₅₀) values align closely with binding Kᵢ data, indicating functional antagonism correlates with receptor occupancy.
Calcium Mobilization Assays: BAN ORL 24 antagonizes nociceptin-induced intracellular Ca²⁺ flux in Chinese Hamster Ovary-nociceptin opioid peptide receptor cells, with complete suppression observed at 10 nM. This effect is nociceptin opioid peptide receptor-specific, as BAN ORL 24 does not alter calcium signaling mediated by other G-protein-coupled receptors [1] [3].
Electrophysiological Studies: In rat sympathetic neurons expressing nociceptin opioid peptide receptor, BAN ORL 24 (100 nM) enhances Ca²⁺ current amplitudes within 50 seconds of application. This reversal of nociceptin-mediated ion channel inhibition demonstrates functional antagonism in neuronal contexts [3].
Table 2: Summary of Functional Antagonism by BAN ORL 24
Assay System | Agonist Challenge | BAN ORL 24 Effect | Key Metric |
---|---|---|---|
[³⁵S]-GTPγS Binding (Chinese Hamster Ovary membranes) | Nociceptin (10 nM) | Inhibition | IC₅₀ = 0.27 nM |
Ca²⁺ Mobilization (Chinese Hamster Ovary cells) | Nociceptin (EC₈₀) | Suppression | Complete block at 10 nM |
Electrophysiology (Rat neurons) | Nociceptin-induced current suppression | Current enhancement | Rapid onset (<60 s) |
The combined pharmacological evidence establishes BAN ORL 24 as a benchmark antagonist for probing nociceptin opioid peptide receptor function in vitro. Its brain penetrance further supports utility in central nervous system studies, though peripheral effects are equally measurable due to solubility in physiological buffers [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7